molecular formula C15H20N4S B1438290 4-[(4-Benzylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine CAS No. 1097046-57-5

4-[(4-Benzylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine

Cat. No.: B1438290
CAS No.: 1097046-57-5
M. Wt: 288.4 g/mol
InChI Key: PQTVXVNFGDCNIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Benzylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine is a chemical compound with a molecular formula of C15H20N4S

Preparation Methods

The synthesis of 4-[(4-Benzylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine typically involves the reaction of 4-benzylpiperazine with a thiazole derivative. One common synthetic route includes the use of 4-benzylpiperazine and 2-chloromethylthiazole under basic conditions to form the desired product. The reaction is usually carried out in a solvent such as methanol or ethanol, and the product is purified through recrystallization or chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

4-[(4-Benzylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, potentially modifying the thiazole ring or the piperazine moiety.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or thiazole positions, allowing for the introduction of various functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

4-[(4-Benzylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: The compound’s ability to interact with biological targets makes it useful in studying receptor-ligand interactions and enzyme inhibition.

    Medicine: Due to its potential pharmacological properties, it is investigated for its therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(4-Benzylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

Comparison with Similar Compounds

4-[(4-Benzylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine can be compared with other similar compounds, such as:

    4-[(4-Methylpiperazin-1-yl)methyl]benzaldehyde: This compound has a similar piperazine structure but differs in the presence of a benzaldehyde group instead of a thiazole ring.

    4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride: This compound also features a piperazine moiety but includes a benzoic acid group, making it structurally distinct from the thiazole-containing compound.

The uniqueness of this compound lies in its thiazole ring, which imparts specific chemical and biological properties that are not present in the similar compounds mentioned above.

Properties

IUPAC Name

4-[(4-benzylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4S/c16-15-17-14(12-20-15)11-19-8-6-18(7-9-19)10-13-4-2-1-3-5-13/h1-5,12H,6-11H2,(H2,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTVXVNFGDCNIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)CC3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Benzylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine
Reactant of Route 2
Reactant of Route 2
4-[(4-Benzylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine
Reactant of Route 3
Reactant of Route 3
4-[(4-Benzylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine
Reactant of Route 4
Reactant of Route 4
4-[(4-Benzylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine
Reactant of Route 5
4-[(4-Benzylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine
Reactant of Route 6
4-[(4-Benzylpiperazin-1-yl)methyl]-1,3-thiazol-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.